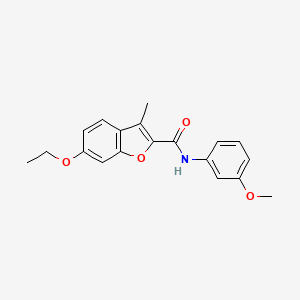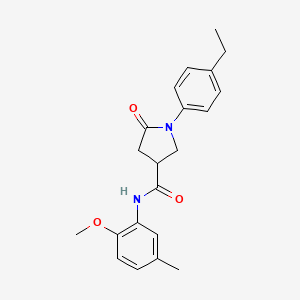![molecular formula C28H24F3NO4 B11166623 N-(3,3-diphenylpropyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide](/img/structure/B11166623.png)
N-(3,3-diphenylpropyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-diphenylpropyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide: is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diphenylpropyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenoxy group: This step involves the reaction of the furan derivative with 4-(trifluoromethoxy)phenol in the presence of a suitable base, such as potassium carbonate, to form the phenoxy-substituted furan.
Attachment of the diphenylpropyl group: This is typically done through a nucleophilic substitution reaction, where the phenoxy-substituted furan reacts with 3,3-diphenylpropylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-diphenylpropyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,3-diphenylpropyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,3-diphenylpropyl)-5-{[4-(methoxy)phenoxy]methyl}-2-furamide
- N-(3,3-diphenylpropyl)-5-{[4-(trifluoromethyl)phenoxy]methyl}-2-furamide
Uniqueness
N-(3,3-diphenylpropyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it suitable for specific applications where these properties are desirable.
Properties
Molecular Formula |
C28H24F3NO4 |
|---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-5-[[4-(trifluoromethoxy)phenoxy]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C28H24F3NO4/c29-28(30,31)36-23-13-11-22(12-14-23)34-19-24-15-16-26(35-24)27(33)32-18-17-25(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-16,25H,17-19H2,(H,32,33) |
InChI Key |
OOMJOYKYGRVWPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11166549.png)
![2-[(2-methoxyethyl)sulfanyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B11166550.png)
![7-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B11166554.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11166571.png)
![3-methoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11166574.png)
![N-(4-methylbenzyl)-2-({[3-(propanoylamino)phenyl]carbonyl}amino)benzamide](/img/structure/B11166582.png)
![2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-4-oxobutyl]acetamide](/img/structure/B11166590.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11166592.png)

![3-(biphenyl-4-yl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B11166612.png)
![1-butyl-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11166618.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B11166625.png)
![1-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-piperidinecarboxylic acid](/img/structure/B11166631.png)
